molecular formula C16H21N3O2 B11785703 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

Katalognummer: B11785703
Molekulargewicht: 287.36 g/mol
InChI-Schlüssel: DNPUKAPGLMEMIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dicyclopropylpyrimidine with piperidine-4-carboxylic acid derivatives under specific catalysts and solvents can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts

Wirkmechanismus

The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to the presence of cyclopropyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C16H21N3O2

Molekulargewicht

287.36 g/mol

IUPAC-Name

1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C16H21N3O2/c20-16(21)12-5-7-19(8-6-12)14-9-13(10-1-2-10)17-15(18-14)11-3-4-11/h9-12H,1-8H2,(H,20,21)

InChI-Schlüssel

DNPUKAPGLMEMIB-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=NC(=N2)C3CC3)N4CCC(CC4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.